5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 114058-90-1
VCID: VC7065522
InChI: InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)
SMILES: CN1C(=NNC1=S)C2=CC=CC=C2F
Molecular Formula: C9H8FN3S
Molecular Weight: 209.24

5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 114058-90-1

Cat. No.: VC7065522

Molecular Formula: C9H8FN3S

Molecular Weight: 209.24

* For research use only. Not for human or veterinary use.

5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol - 114058-90-1

Specification

CAS No. 114058-90-1
Molecular Formula C9H8FN3S
Molecular Weight 209.24
IUPAC Name 3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)
Standard InChI Key PDGQVFAAASGIDE-UHFFFAOYSA-N
SMILES CN1C(=NNC1=S)C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₉H₈FN₃S, with a molar mass of 209.24 g/mol. Its IUPAC name, 3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione, reflects the substitution pattern: a 2-fluorophenyl group at position 3, a methyl group at position 4, and a thione moiety at position 5 of the triazole ring. The SMILES notation CN1C(=NNC1=S)C2=CC=CC=C2F provides a simplified representation of its connectivity.

Crystallographic and Spectroscopic Data

While crystallographic data (e.g., bond lengths, angles) are unavailable in the provided sources, the compound’s LogP (partition coefficient) is estimated at 1.36–1.40, indicating moderate lipophilicity . The polar surface area (PSA) of 82.65 Ų suggests limited membrane permeability, aligning with solubility challenges noted in preclinical studies .

Synthetic Routes and Optimization

General Synthesis Strategy

Triazole-thiol derivatives are typically synthesized via cyclocondensation reactions. For 5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a plausible route involves:

  • Formation of a thiosemicarbazide intermediate by reacting 2-fluorobenzaldehyde with thiosemicarbazide.

  • Cyclization under acidic or basic conditions to form the triazole core .
    A critical step is the introduction of the methyl group at position 4, often achieved using methylhydrazine or methylating agents like iodomethane .

Physicochemical Properties

Solubility and Stability

The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies recommend storage at room temperature (RT) or -20°C for long-term preservation, with degradation observed under prolonged exposure to light or humidity .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight209.24 g/mol
Density~1.47 g/cm³ (estimated)
Boiling PointNot reported
Flash Point~100.9°C (analogous compound)
Vapor Pressure0.0325 mmHg at 25°C (analogous)

Biological Activity and Mechanism of Action

Comparative Efficacy

Compared to the standard KasA inhibitor thiolactomycin (TLM), triazole-thiol derivatives exhibit stronger binding affinity (-42.3 kcal/mol vs. -35.6 kcal/mol for TLM) due to enhanced interactions with the ALA274–ALA281 loop . This structural advantage may translate to higher potency against drug-resistant strains.

Preclinical Applications and Limitations

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